molecular formula C24H23N5O B2466834 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1207040-64-9

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Cat. No. B2466834
CAS RN: 1207040-64-9
M. Wt: 397.482
InChI Key: YGQACYYDHFQPQF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has potential applications in the treatment of various diseases. The purpose of

Scientific Research Applications

Melatonin Receptor Ligands

  • El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands, evaluating their binding affinities on melatonin receptors, which could be relevant to the compound (El Kazzouli et al., 2011).

Antiallergic Agents

  • Menciu et al. (1999) prepared a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including similar compounds, in search of novel antiallergic compounds. Their research showed significant potential in this area (Menciu et al., 1999).

Antioxidant Properties

  • Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activity. This research indicates the potential of similar compounds in antioxidative applications (Gopi & Dhanaraju, 2020).

Antimicrobial Evaluation

  • Mohamed and El-Sayed (2019) synthesized novel antipyrine derivatives bearing indole and other moieties, evaluating their antimicrobial activities. This suggests possible antimicrobial applications for similar compounds (Mohamed & El-Sayed, 2019).

Tubulin Inhibitor Characterization

  • Knaack et al. (2001) characterized a potent tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, which is under preclinical development, indicating its potential in cancer treatment (Knaack et al., 2001).

Cytotoxic Agents

  • Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, showing promising cytotoxic activity against cancer cell lines (Modi et al., 2011).

Corrosion Inhibitors

  • Verma et al. (2016) investigated 3-amino alkylated indoles, similar to the compound , as corrosion inhibitors for mild steel, highlighting potential industrial applications (Verma et al., 2016).

properties

IUPAC Name

2-indol-1-yl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c30-24(17-29-15-12-18-6-1-2-9-22(18)29)25-20-8-5-7-19(16-20)21-10-11-23(27-26-21)28-13-3-4-14-28/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQACYYDHFQPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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